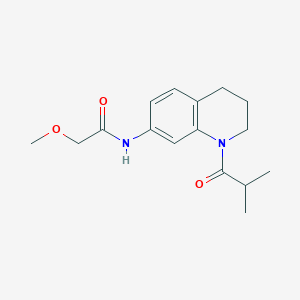![molecular formula C16H17F2N3OS B2859910 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034507-81-6](/img/structure/B2859910.png)
2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylthio group, the benzamide group, and the tetrahydrocyclopenta[c]pyrazole group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the difluoromethylthio group might be susceptible to nucleophilic attack, while the benzamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Imaging Applications
The synthesis of complex compounds containing difluoromethyl groups, similar to the one , has been explored for their potential applications in imaging, particularly in the development of PET (Positron Emission Tomography) agents. For instance, a study by Wang et al. (2013) described the synthesis of a compound for imaging B-Raf(V600E) in cancers, demonstrating the utility of such chemical structures in creating diagnostic tools (Wang, Gao, Miller, & Zheng, 2013).
Heterocyclic Synthesis and Material Applications
The formation of novel crystals through interactions involving difluorinated compounds, akin to the structure , highlights their role in materials science. Wang et al. (2014) discussed the synthesis of energetic multi-component molecular solids, emphasizing the importance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures (Wang, Hu, Wang, Liu, & Huang, 2014).
Chemical Reactivity and Molecular Synthesis
The reactivity of compounds with difluoromethyl groups towards various nucleophiles has been explored for synthesizing a diverse range of heterocyclic compounds. Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, and other derivatives, demonstrating the versatile chemical reactivity of such compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Pharmacological Applications
While the direct pharmacological applications of 2-((difluoromethyl)thio)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide are not detailed in the provided studies, the exploration of related compounds, especially those with difluoromethyl and heterocyclic structures, indicates potential in drug development. Research into benzothiazoles and pyrazoles, for example, has been motivated by their antitumor and antimicrobial properties, suggesting a possible interest in synthesizing and studying compounds with similar structural features for pharmacological uses (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including using appropriate personal protective equipment and following safe laboratory practices .
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-21-13(10-6-4-7-12(10)20-21)9-19-15(22)11-5-2-3-8-14(11)23-16(17)18/h2-3,5,8,16H,4,6-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYOSYXLXOFLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)


![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)
![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2859839.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)



